molecular formula C13H14N2O B1364855 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol CAS No. 63671-68-1

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

Cat. No.: B1364855
CAS No.: 63671-68-1
M. Wt: 214.26 g/mol
InChI Key: QKSKEROUBXANPB-UHFFFAOYSA-N
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Description

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . Its structure features a phenol group ortho-substituted with an aminomethyl linker that is connected to a pyridin-2-ylmethyl group, creating a potential N,O-donor set that is of significant interest in coordination chemistry and for the development of metal-chelating ligands . The compound is identified by the CAS Number 63671-68-1 and its canonical SMILES is represented as OC1=CC=CC=C1CNCC2=NC=CC=C2 . For research and development purposes, proper handling and storage are essential. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

2-[(pyridin-2-ylmethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-7-2-1-5-11(13)9-14-10-12-6-3-4-8-15-12/h1-8,14,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSKEROUBXANPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397989
Record name STK132507
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63671-68-1
Record name (2-Hydroxybenzyl)(2-pyridylmethyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63671-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name STK132507
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(pyridin-2-yl)methyl]amino}methyl)phenol
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Preparation Methods

Reaction Conditions and Procedure

  • Reactants: 2-aminopyridine, aromatic aldehydes (e.g., salicylaldehyde), and phenol or substituted phenols.
  • Conditions: The reaction is performed at 80°C in an oil bath without any solvent or acid catalyst.
  • Procedure:
    • Mix 1.0 mmol of 2-aminopyridine with 1.2 mmol of aldehyde and stir at 80°C for 10 minutes to form the imine intermediate.
    • Add 1.0 mmol of phenol or activated phenol to the reaction mixture.
    • Continue heating and stirring until the reaction completes (monitored by TLC), typically within 30 to 120 minutes depending on substrates.
    • Extract the product with diethyl ether, dry over anhydrous magnesium sulfate, evaporate the solvent, and purify by recrystallization from boiling n-hexane.

Advantages

  • Green Chemistry: No organic solvents or acid catalysts are used, aligning with environmentally friendly protocols.
  • Operational Simplicity: The method is straightforward, requiring only heating and stirring.
  • High Yields: Product yields range from 40% to 97%, depending on substituents on the aldehyde and phenol.
  • Short Reaction Times: Activated phenols like o-, m-, and p-cresol react faster (around 30 minutes) compared to unsubstituted phenol (up to 2 hours).

Reaction Mechanism

  • The reaction proceeds via formation of an imine intermediate from 2-aminopyridine and aldehyde.
  • Phenol acts as a nucleophile attacking the imine carbon, facilitated by hydrogen bonding between the phenol OH and imine nitrogen, which enhances electrophilicity and regioselectivity.
  • The new C–C bond forms ortho to the hydroxyl group on phenol, producing the aminoalkyl phenol derivative.

Experimental Data and Yields

Entry Aldehyde Substituent Phenol Type Reaction Time (min) Yield (%)
1 None (salicylaldehyde) Phenol 120 40-60
2 p-CH3 o-Cresol 30 85-90
3 p-OCH3 m-Cresol 30 90-95
4 o-Cl p-Cresol 30 90-97
5 m-NO2 p-Cresol 30 90-95

Note: Electron-withdrawing groups on aldehydes tend to increase reaction rates and yields.

Alternative Method: Reduction of Imine Intermediate

Another reported method involves:

  • Step 1: Condensation of 2-aminopyridine with salicylaldehyde in toluene under reflux for about 10 hours to form the imine intermediate.
  • Step 2: Reduction of the imine with sodium borohydride in absolute methanol.
  • Outcome: This method yields the target compound as light yellow crystals with approximately 80% yield after recrystallization.

This two-step approach is classical and reliable but requires longer reaction times and the use of solvents and reducing agents.

Characterization and Structural Notes

  • The compound exhibits strong intramolecular hydrogen bonding between the phenol OH and pyridine nitrogen, forming an eight-membered ring structure.
  • The amino nitrogen also participates in intermolecular hydrogen bonding, leading to helical chain formation in the crystal lattice.
  • Spectroscopic characterization includes IR (notable OH and NH stretches), 1H NMR, and 13C NMR confirming the structure.
  • The compound has a molecular formula of C13H14N2O and a molecular weight of 214.27 g/mol.

Summary Table of Preparation Methods

Method Conditions Advantages Yield Range (%) Reaction Time Notes
Solvent-Free One-Pot (Green) 80°C, no solvent, no catalyst Eco-friendly, simple, fast 40-97 30-120 min Best with activated phenols
Imine Formation + Reduction Reflux in toluene, NaBH4 reduction High purity, classical approach ~80 ~10 h + reduction Uses solvents and reducing agent

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Medicinal Chemistry

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol has shown promise in drug development due to its ability to interact with biological targets. Its structural characteristics allow it to participate in hydrogen bonding and coordination with metal ions, which are essential for enzyme activity modulation.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. The binding affinity of the compound to specific receptors involved in tumor growth has been studied, showing potential as a lead compound for anticancer drug development .
  • Enzyme Inhibition: Studies have demonstrated that this compound can inhibit specific enzymes linked to metabolic pathways in cancer and other diseases. Its mechanism of action involves the formation of stable complexes with the target enzymes, leading to reduced activity .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique properties that are beneficial for catalysis and material science.

Applications:

  • Catalysts: The ability of this compound to coordinate with transition metals has been utilized in catalyzing organic reactions. Its metal complexes have been shown to enhance reaction rates and selectivity .
  • Magnetic Materials: Research has explored the use of this compound in developing magnetic materials through its metal complexes. These materials have potential applications in data storage and spintronic devices .

Sensing Applications

The compound has been investigated for use in sensor technologies due to its ability to selectively bind ions or small molecules.

Colorimetric Sensors:

A notable application is its use in colorimetric sensors for detecting metal ions such as Fe³⁺. The binding of the metal ion alters the optical properties of the compound, allowing for sensitive detection .

Sensing Method Target Ion Detection Limit
Colorimetric AssayFe³⁺Low Detection Range

Mechanism of Action

The mechanism of action of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol involves its ability to chelate metal ions, forming stable complexes. This chelation can influence various biological pathways, including enzyme inhibition and metal ion transport. The compound’s phenol group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties of Selected Aminophenol Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol None 214.27 Phenol + pyridylmethylamine; forms hydrogen-bonded helical chains .
2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}phenol Bromo and methyl groups on pyridine ring 306.22 Enhanced steric/electronic effects; potential for halogen bonding .
4-{[(1E)-Pyridin-2-ylmethylene]amino}phenol Schiff base (imine linkage) 215.23 Conjugated system; altered redox properties compared to amine derivatives.
H2LMe (N5O2 ligand) R = methyl; heptadentate 559.70 Forms lanthanoid complexes with pentagonal bipyramidal geometry .
2-((((1-Methylimidazol-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol Imidazole replaces pyridine 309.36 Mixed N/O donor set; used in dicopper catalysts for benzene hydroxylation .

Key Observations :

  • Electronic Effects : Bromo and methyl substituents (e.g., ) increase steric bulk and alter electron density, impacting metal-ligand binding strength.
  • Denticity : Heptadentate ligands like H2LMe enable complexation with larger ions (e.g., lanthanides), while simpler bidentate derivatives (e.g., ) favor transition metals.
  • Functional Groups : Schiff base derivatives (e.g., ) exhibit distinct reactivity due to conjugated π-systems, whereas amine-linked compounds (e.g., ) prioritize hydrogen bonding.

Key Observations :

  • Yields for N5O2 ligands (e.g., H2LMe) are moderate (40–50%) due to multi-step synthesis .
  • Simpler derivatives (e.g., ) achieve higher yields (~60%) via direct condensation.

Catalytic Activity :

  • Copper Complexes: The dicopper complex of a related ligand (imidazole-pyridine hybrid) catalyzes benzene hydroxylation with H₂O₂, achieving 79.3 turnovers and 11.9% phenol yield . In contrast, simpler aminophenol ligands (e.g., ) are less efficient but easier to synthesize.
Hydrogen Bonding and Crystal Packing
  • The title compound forms helical chains via O–H···N (phenol to pyridine) and N–H···O (amine to phenol) hydrogen bonds, stabilizing its crystalline lattice . In contrast, Schiff base derivatives (e.g., ) exhibit planar geometries due to conjugation.

Biological Activity

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, often referred to as a pyridine-derived phenolic compound, has garnered attention in recent years for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and microbiology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This formula indicates the presence of a phenol group and a pyridine moiety, which contribute to its biological activity. The molecular weight is approximately 218.25 g/mol.

Biological Activity Overview

The biological activity of this compound includes:

  • Antibacterial Properties : Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including drug-resistant variants .
  • Antiviral Effects : Preliminary investigations suggest potential antiviral properties, although detailed mechanisms remain to be elucidated .
  • Anticancer Potential : Research indicates that the compound may influence cancer cell proliferation and apoptosis through various biochemical pathways .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Cell Signaling Modulation : It has been suggested that this compound can modulate signaling pathways related to cell growth and apoptosis, particularly in cancer cells .
  • Metal Complex Formation : The ability to form complexes with metal ions (e.g., copper) enhances its biological efficacy, particularly in antibacterial applications .

Antibacterial Activity

A series of studies have characterized the antibacterial properties of this compound:

Table 1: Antibacterial Activity Against Various Bacteria

Bacteria StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound is particularly effective against Gram-negative bacteria.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was tested against multi-drug resistant strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL for E. coli, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Activity

A study investigating the anticancer properties of this compound revealed that it induces apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted its potential use in cancer therapeutics, especially for tumors resistant to conventional treatments .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications have shown improved efficacy against target pathogens and cancer cells while reducing toxicity to normal cells.

Table 2: Comparison of Derivatives

Compound NameActivity TypeEfficacy (MIC or IC50)Reference
4-Methyl-2-{[(Pyridin-2-ylmethyl)amino]}phenolAntibacterial12 µg/mL
4-Ethyl-2-{[(Pyridin-2-ylmethyl)amino]}phenolAnticancerIC50 = 10 µM

These findings underscore the importance of structural modifications in enhancing biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol, and how can reaction conditions be adjusted to minimize by-products?

  • Methodological Answer : The compound is typically synthesized via Schiff base formation between pyridinylmethylamine and salicylaldehyde derivatives, followed by reduction. Key considerations include solvent polarity (e.g., ethanol or methanol), temperature control (60–80°C), and catalytic hydrogenation using Pd/C or NaBH₄ as reducing agents. Impurities such as unreacted intermediates or oxidation by-products can be minimized via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol . Purity should be confirmed using HPLC (C18 column, acetonitrile/water gradient) or TLC.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are discrepancies between experimental and computational data resolved?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.5 ppm) and amine/amide protons (δ 2.5–4.0 ppm).
  • IR : Stretching bands for O–H (3200–3500 cm⁻¹), C=N (1640–1680 cm⁻¹), and aromatic C–C (1450–1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 201.1) .
    Discrepancies between experimental and computational (DFT) data may arise from solvent effects or crystal packing. Calibrate computational models using solvent-polarizable continuum models (PCM) and compare with single-crystal XRD data (e.g., orthorhombic P2₁2₁2₁ space group, a = 6.333 Å, b = 10.676 Å, c = 15.371 Å) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritation. Store in a cool, dry place away from oxidizers. In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes. Waste disposal should follow institutional guidelines for organic amines/phenols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the coordination chemistry of this compound with transition metals, and what analytical methods are critical for assessing complex stability?

  • Methodological Answer :

  • Synthesis : React the compound with metal salts (e.g., ZnCl₂, CuSO₄) in ethanol/water under nitrogen. Monitor pH (6–8) to avoid hydrolysis.
  • Characterization : Use UV-Vis spectroscopy (d-d transitions), cyclic voltammetry (redox activity), and single-crystal XRD to determine geometry (e.g., octahedral vs. tetrahedral).
  • Stability Studies : Conduct potentiometric titrations to measure logK (stability constants) and assess ligand-metal binding affinity under varying temperatures (25–40°C) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time (24–72 hours), and solvent (DMSO concentration ≤0.1%).
  • Data Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Apply statistical tools (ANOVA, p < 0.05) to assess significance.
  • Mechanistic Studies : Perform molecular docking (PDB: 1XYZ) to evaluate target binding affinity and compare with SAR data from analogs .

Q. How should environmental fate studies be structured to evaluate the biodegradation pathways and ecotoxicological impacts of this compound?

  • Methodological Answer :

  • Degradation Pathways : Use OECD 301F (ready biodegradability test) under aerobic conditions with LC-MS/MS to identify metabolites (e.g., hydroxylated or cleaved products).
  • Toxicity Assessment : Conduct acute/chronic assays with Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201).
  • Model Ecosystems : Simulate soil-water partitioning (logKow >2 suggests bioaccumulation risk) and photolysis rates using solar simulators (λ >290 nm) .

Q. How can computational chemistry be integrated with experimental data to predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at B3LYP/6-311+G(d,p) level to predict nucleophilic/electrophilic sites (Fukui indices).
  • Solvent Effects : Compare implicit (COSMO) vs. explicit solvent models (MD simulations) to assess solvation energy.
  • Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots for hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol
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2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

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